S-(-)-Sulpiride-d3

Descripción general

Descripción

S-(-)-Sulpiride-d3: is a deuterated form of S-(-)-Sulpiride, a selective dopamine D2 receptor antagonist. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of S-(-)-Sulpiride due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.

Aplicaciones Científicas De Investigación

Chemistry: S-(-)-Sulpiride-d3 is used as a reference standard in analytical chemistry, particularly in mass spectrometry, to study the metabolic pathways and degradation products of S-(-)-Sulpiride.

Biology: In biological research, this compound is used to investigate the binding affinity and selectivity of dopamine D2 receptors. It helps in understanding the receptor-ligand interactions and the role of dopamine in various physiological processes.

Medicine: In medical research, this compound is used to study the pharmacokinetics of S-(-)-Sulpiride in clinical trials. It helps in determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting dopamine receptors. It serves as a tool for optimizing drug formulations and improving therapeutic efficacy.

Mecanismo De Acción

Target of Action

Levosulpiride-d3 primarily targets the Dopamine D2 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.

Mode of Action

Levosulpiride-d3 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function.

Biochemical Pathways

The blocking of the Dopamine D2 receptor affects the dopaminergic neurotransmission pathways in the brain. The downstream effects of this blockade can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, and endocrine regulation .

Pharmacokinetics

It’s known that the deuterium substitution in drug molecules, like in levosulpiride-d3, can potentially affect the drug’spharmacokinetic and metabolic profiles . This could influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Levosulpiride-d3’s action primarily involve changes in neurotransmitter activity due to the blockade of the Dopamine D2 receptor. This can lead to alterations in neuronal signaling and potentially result in therapeutic effects for conditions like schizophrenia and depression, where dopamine signaling is implicated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Sulpiride-d3 typically involves the deuteration of S-(-)-Sulpiride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium oxide (D2O) as a solvent can also be employed to enhance the deuteration process.

Análisis De Reacciones Químicas

Types of Reactions: S-(-)-Sulpiride-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Comparación Con Compuestos Similares

Racemic Sulpiride: A mixture of both enantiomers of Sulpiride.

Racemic Sulpiride-d3: A deuterated form of racemic Sulpiride.

S-(-)-Sulpiride: The non-deuterated form of S-(-)-Sulpiride.

Uniqueness: S-(-)-Sulpiride-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it a valuable tool in pharmacokinetic studies and drug development.

Actividad Biológica

S-(-)-Sulpiride-d3 is a deuterated form of sulpiride, a substituted benzamide that primarily acts as a selective antagonist at dopamine D2 and D3 receptors. The incorporation of deuterium atoms enhances the compound's stability and allows for more precise pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three deuterium atoms, which serve as isotopic labels. This modification aids in tracking the compound's behavior in biological systems. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 225.31 g/mol

- Solubility: Soluble in water and organic solvents

- Stability: Enhanced stability due to deuteration

This compound exerts its biological activity primarily through antagonism of dopamine D2 and D3 receptors. These receptors are crucial in regulating various neurological functions, including mood, reward, and motor control. By blocking these receptors, this compound modulates dopaminergic activity, which is beneficial in treating conditions such as schizophrenia and depression.

Pharmacokinetics

The pharmacokinetics of this compound reveals several important characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~27% to 35% |

| Peak Plasma Concentration (Cmax) | 232-403 ng/mL (100 mg dose) |

| Time to Peak Concentration (Tmax) | 8.3 hours |

| Volume of Distribution | 2.72 ± 0.66 L/kg |

| Elimination Half-life | Approximately 6 hours |

These parameters indicate that while oral bioavailability is relatively low, the compound can still achieve effective concentrations in systemic circulation.

Biological Activity Studies

Recent studies have highlighted various aspects of this compound's biological activity:

- Dopamine Receptor Interaction:

- Behavioral Studies:

-

Clinical Investigations:

- Clinical trials have shown that sulpiride (and by extension, its deuterated form) is effective in treating schizophrenia with a favorable safety profile compared to other antipsychotics . Adverse effects such as extrapyramidal symptoms are less pronounced with selective D2 antagonists like this compound.

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia administered varying doses of sulpiride over six weeks. Results indicated significant improvements in psychotic symptoms without severe side effects, supporting the efficacy of this compound as a treatment option.

Case Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, this compound was administered at controlled doses. The study monitored plasma levels over time, confirming the predicted pharmacokinetic profile and establishing baseline data for future therapeutic use.

Propiedades

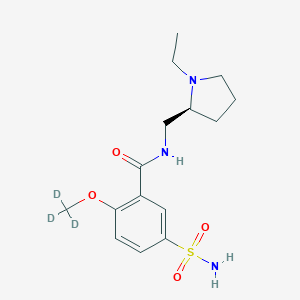

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-XTRIYBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512625 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124020-27-5 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.